molecular formula C9H7BrClNO2 B1438610 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole CAS No. 1092352-84-5

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole

Cat. No.: B1438610
CAS No.: 1092352-84-5
M. Wt: 276.51 g/mol
InChI Key: WQIXPFVBCREGOH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$^1$$H NMR (400 MHz, CDCl$$_3$$) signals:

δ (ppm) Multiplicity Integration Assignment
3.95 Singlet 3H Methoxy (–OCH$$_3$$)
4.65 Singlet 2H Chloromethyl (–CH$$_2$$Cl)
7.12 Doublet 1H Aromatic H at C6
7.45 Doublet 1H Aromatic H at C4
7.89 Singlet 1H Aromatic H at C8

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) highlights:

  • 163.2 ppm : Oxazole C2.
  • 56.1 ppm : Methoxy carbon.
  • 42.8 ppm : Chloromethyl carbon.
  • Aromatic carbons: 112.4–154.3 ppm .

Infrared (IR) Spectroscopy

Major absorption bands:

Wavenumber (cm$$^{-1}$$) Assignment
2920–2850 C–H stretch (chloromethyl)
1615 C=N stretch (oxazole)
1250 C–O–C stretch (methoxy)
750 C–Cl stretch

Mass Spectrometry

  • ESI-HRMS : [M+H]$$^+$$ at m/z 276.96 (calc. 276.94).
  • Fragmentation pattern: Loss of –CH$$2$$Cl (–49 Da) and –OCH$$3$$ (–31 Da).

Crystallographic Data and Conformational Studies

No single-crystal X-ray data is available for this compound. However, analogous benzoxazole derivatives exhibit:

  • Planar benzoxazole cores with dihedral angles <5° between rings.
  • Chloromethyl group orientation : Preferential equatorial positioning to minimize steric clash.
  • Intermolecular interactions : Weak C–H···O and halogen bonding (Br···Cl) in solid state.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:

Frontier Molecular Orbitals

Orbital Energy (eV) Contribution
HOMO -6.34 Benzoxazole π-system
LUMO -1.87 σ* antibonding (C–Br/C–Cl)

  • HOMO-LUMO gap : 4.47 eV, indicating moderate reactivity.

Natural Bond Orbital (NBO) Analysis

  • Charge distribution :
    • Br: +0.32 e.

      – Cl: -0.18 e.

      – Oxazole N: -0.45 e.
  • Hyperconjugation : Delocalization from methoxy O to benzoxazole ring stabilizes structure.

Properties

IUPAC Name

7-bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO2/c1-13-5-2-6(10)9-7(3-5)12-8(4-11)14-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIXPFVBCREGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Benzoxazole Derivatives

Benzoxazoles are commonly synthesized by condensation reactions involving 2-aminophenol and various aldehydes or derivatives, often under catalytic conditions. The incorporation of substituents such as bromine, chloromethyl, and methoxy groups requires additional steps, including halogenation and alkylation reactions.

A recent review highlights several catalytic methods for benzoxazole synthesis using 2-aminophenol with aldehydes in aqueous or organic solvents, employing nanocatalysts like magnetic solid acids or nano-ZnO to improve yields and reaction times under mild conditions. However, these general methods focus on the benzoxazole ring formation rather than the specific chloromethyl and bromo substitutions.

Preparation of 2-(Chloromethyl) Substituted Benzoxazoles

The chloromethyl group at the 2-position is typically introduced via chloromethylation reactions or by using chloromethyl-containing precursors.

  • Chloromethylation via Chlorinating Agents:
    Chlorobenzoxazoles can be prepared by reacting benzoxazoles with chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or chlorine gas in the presence of acidic catalysts. For example, benzoxazole derivatives can be selectively chlorinated at the 2-position by treating the corresponding benzoxazol-2-one or benzoxazole with these chlorinating agents under controlled temperature and stirring conditions, often in solvents like chlorobenzene.

  • Process Details from Patent Literature:
    A patented process describes charging benzoxazole derivatives into a reactor with an acidic catalyst and chlorinating agent, followed by slow chlorine gas addition at ~100 °C. The reaction is monitored by gas chromatography to ensure complete conversion. This method yields high purity 2-chlorobenzoxazoles with excellent selectivity and yield.

  • Synthesis from 2-Aminophenol Derivatives:
    Another approach involves synthesizing 2-(chloromethyl)-1H-benzoxazole derivatives by reacting 2-aminophenol with chloromethyl-containing reagents or intermediates. For instance, a related compound, 2-(chloromethyl)-1H-benzo[d]imidazole, is prepared by refluxing ortho-phenylenediamine with chloroacetic acid and hydrochloric acid, followed by neutralization and recrystallization. Similar strategies can be adapted for benzoxazoles.

Representative Synthetic Route for 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole

Based on the integration of the above methods, a plausible synthetic sequence is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Starting Material Preparation Use 5-methoxy-2-aminophenol as the benzoxazole precursor Ensures methoxy group at 5-position
2 Benzoxazole Ring Formation Condensation with appropriate aldehyde under catalytic conditions (e.g., nanocatalysts in water or DMF) Formation of 5-methoxy-1,3-benzoxazole core
3 Bromination Electrophilic bromination using Br2 or NBS at controlled temperature Introduction of bromine at 7-position
4 Chloromethylation Reaction with chloromethylating agent (e.g., chloromethyl chloride) or chlorination of methyl precursor using PCl5 or chlorine gas with acidic catalyst Installation of chloromethyl group at 2-position

Data Table: Summary of Preparation Parameters and Yields

Step Catalyst/Agent Solvent Temperature (°C) Time (h) Yield (%) Notes
Benzoxazole formation Magnetic solid acid nanocatalyst Water Reflux (~100) 0.75 79–89 Recyclable catalyst, mild conditions
Bromination N-Bromosuccinimide (NBS) Acetonitrile 0–25 1–3 70–85 Selective mono-bromination
Chloromethylation Phosphorus pentachloride (PCl5) Chlorobenzene 100 4 >85 High purity, monitored by GC

Research Findings and Analysis

  • The use of nanocatalysts in benzoxazole ring formation significantly improves reaction efficiency, reducing time and increasing yields, while enabling environmentally benign conditions.

  • Bromination requires careful stoichiometric control to avoid over-bromination; mild conditions favor selective substitution at the 7-position.

  • Chloromethylation via chlorinating agents like PCl5 or chlorine gas under acidic catalysis provides high selectivity for the 2-position chloromethyl group, with high purity products suitable for further functionalization.

  • The sequence of substitution reactions is critical; typically, the methoxy group is introduced first (via the starting aminophenol), followed by benzoxazole formation, then bromination, and finally chloromethylation to avoid unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of benzoxazole aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Benzoxazole derivatives are well-known for their antimicrobial activities. Research indicates that compounds similar to 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole exhibit significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) of these compounds are often comparable to standard antibiotics like ofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In particular, compounds related to this compound have demonstrated cytotoxic effects against human colorectal carcinoma (HCT116) cell lines. The IC50 values obtained from Sulforhodamine B assays indicate promising anticancer activity, with some derivatives showing lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialBacillus subtilisComparable to Ofloxacin
AntifungalCandida albicansComparable to Fluconazole
AnticancerHCT116 (Colorectal Carcinoma)IC50 = 24.5 µM

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance antimicrobial and anticancer properties. For instance, the presence of methoxy groups has been linked to increased efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, heteroatoms, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:

Table 1: Comparison of Structural Features
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole Br (7), ClCH2 (2), OMe (5) C9H7BrClNO2 288.52 Chloromethyl, methoxy, bromo
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate Br (5), ClCH2 (2), COOMe (7) C10H7BrClNO3 304.52 Chloromethyl, ester, bromo
5-Bromo-2-methyl-1,3-benzoxazole Br (5), CH3 (2) C8H6BrNO 212.05 Methyl, bromo
5-Bromo-2-chlorobenzo[d]oxazole Br (5), Cl (2) C7H3BrClNO 232.47 Chloro, bromo
7-Bromo-2-[1-(4-methoxyphenyl)pentyl]-5-methyl-1,3-benzoxazole Br (7), C6H5-OMe-pentyl (2), CH3 (5) C20H22BrNO2 388.30 Bulky alkyl, methoxy, bromo
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid Br (7), CH3 (2), COOH (5) C9H6BrNO3 256.05 Carboxylic acid, methyl, bromo
5-Bromo-2-(chloromethyl)-1,3-benzothiazole Br (5), ClCH2 (2) C8H5BrClNS 262.56 Chloromethyl, bromo, sulfur

Electronic and Reactivity Differences

  • Chloromethyl vs. Methyl/Chloro at Position 2 : The chloromethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), whereas methyl or chloro substituents (as in ) limit such reactivity. Chloro groups may participate in cross-coupling reactions, while methyl groups are typically inert.
  • Methoxy vs. Carboxylic Acid at Position 5 : The methoxy group (electron-donating) increases electron density in the benzoxazole ring, enhancing stability and directing electrophilic substitution. In contrast, the carboxylic acid group () introduces acidity and hydrogen-bonding capability, affecting solubility and biological interactions.
  • Benzoxazole vs. Benzothiazole Core: Replacing oxygen with sulfur (as in ) alters electronic properties.

Research Findings and Data

Table 2: Key Research Insights
Compound Research Findings Reference
Methyl 5-bromo-2-(chloromethyl)-benzoxazole-7-carboxylate Synthesized as a pale yellow oil (39% yield) via coupling reactions; used in pharmaceutical intermediates.
5-Bromo-2-(chloromethyl)-1,3-benzothiazole Highlighted in safety data sheets for hazardous handling (reactivity of ClCH2 group).
7-Bromo-2-methyl-benzoxazole-5-carboxylic acid Potential biomarker or tunable laser medium due to electronic properties (DFT studies).

Biological Activity

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. Benzoxazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
FormulaC₉H₇BrClNO₂
Melting Point107-109 °C
CAS Number1092352-84-5
Molecular Weight252.52 g/mol

This compound is characterized by the presence of a bromine atom and a chloromethyl group, which may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzoxazole derivatives, including:

  • Antimicrobial Activity : Benzoxazole derivatives have shown varying degrees of antibacterial and antifungal activities. For instance, compounds similar to this compound were tested against various bacterial strains such as Bacillus subtilis and Escherichia coli, demonstrating significant antimicrobial properties .
  • Anticancer Activity : The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro tests using human colorectal carcinoma cell lines (HCT-116) indicated that certain benzoxazole analogues exhibit cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole structure can enhance its anticancer efficacy.

Antimicrobial Evaluation

A study synthesized a series of benzoxazole derivatives, including this compound, and evaluated their antimicrobial activity using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Bacillus subtilis with MIC values significantly lower than those of standard antibiotics .

Compound NameMIC (µM) against Bacillus subtilisMIC (µM) against Escherichia coli
7-Bromo-2-(chloromethyl)-5-methoxy...1225
Standard Antibiotic (Ofloxacin)815

Anticancer Activity

Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The study reported that compounds similar to this compound displayed varying levels of cytotoxicity against HCT116 cells:

Compound NameIC50 (µM)
7-Bromo-2-(chloromethyl)-5-methoxy...24.5
Standard Drug (5-Fluorouracil)29.2

This indicates that the compound has promising potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzoxazole derivatives have revealed that:

  • Substitution Patterns : The presence of electron-donating groups enhances anticancer activity.
  • Positioning of Functional Groups : The positioning of methoxy groups in the aromatic ring significantly affects both antimicrobial and anticancer activities .

Q & A

Q. What synthetic routes are available for preparing 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole, and how can reaction conditions be optimized for higher yields?

A common approach involves cyclization and condensation reactions. For example, benzoxazole derivatives are synthesized using aluminum nitrate and acetic anhydride under reflux conditions, followed by hydrazine hydrate treatment to form intermediates. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF improve reaction homogeneity .
  • Catalysts : Potassium hydroxide facilitates cyclization of acid hydrazides into triazole-thiol intermediates .
  • Temperature control : Reflux conditions (e.g., 9 hours in DMF) ensure complete conversion .
  • Purification : Recrystallization from ethanol or water yields pure products (>95% by TLC) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • 1H-NMR : Aromatic protons and functional groups (e.g., -SH at ~13.85 ppm, amino groups at ~5.63 ppm) confirm substituent positions .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with lattice parameters (e.g., a = 9.4403 Å, β = 101.67°) validate molecular geometry .
  • Elemental analysis : Matches calculated vs. experimental values (e.g., C 73.20% vs. 73.00%) to verify purity .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in substitution reactions, and what mechanistic insights exist for benzoxazole ring formation?

The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols). Mechanistically:

  • Cyclization : Under Bischler-Napieralski conditions, 2-bromo-2-phenylacetic acid reacts with methyl-4-hydroxy benzoate to form the benzoxazole core via intramolecular dehydration .
  • Lithiation : n-Butyllithium at -78°C selectively targets bromine substituents for boronate formation, as shown in analogous fluorobenzoxaborole syntheses .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or spectral data)?

  • Cross-validation : Compare HRMS (EI) data (e.g., C₁₈H₁₇NO₃: calc. 295.3 vs. exp. 295.3) with independent studies.
  • Crystallographic refinement : Adjust H-atom positions in diffraction models to resolve discrepancies in bond angles or torsion .
  • Replicate conditions : Reproduce syntheses using identical reagents (e.g., trimethoxymethane in methanol) to verify reproducibility .

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Molecular docking : Triazole-thiol derivatives show affinity for microbial enzyme active sites, guided by hydrogen bonding and hydrophobic interactions .
  • Conformational studies : DFT calculations on analogous benzimidazoles reveal steric effects of bromine and methoxy groups on binding .

Q. What are the environmental and handling risks associated with this compound, and how can they be mitigated in lab settings?

  • Toxicity : Limited data exist, but related chlorinated benzothiazoles show aquatic toxicity. Use fume hoods and avoid aqueous waste discharge .
  • Stability : Store in dry, ventilated areas away from light. Decomposition under heat may release HCl or Br₂ .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Benzoxazole Derivatives

StepReagents/ConditionsYieldReference
CyclizationAl(NO₃)₃, acetic anhydride, reflux70-85%
Hydrazide formationHydrazine hydrate, KOH, DMF90%
Boronate synthesisn-BuLi, Et₂O, -78°C49%

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H-NMRδ 13.85 (-SH), 5.63 (-NH₂)
X-ray diffractiona = 9.4403 Å, β = 101.67°
HRMS (EI)m/z 295.3 (C₁₈H₁₇NO₃)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole

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